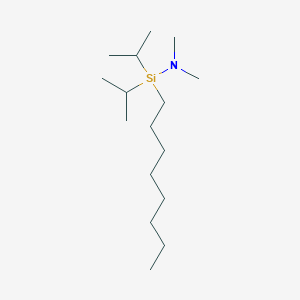

1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine

Vue d'ensemble

Description

1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine is a silicon-based organic compound with the molecular formula C16H37NSi. It is known for its unique structure, which includes a silicon atom bonded to an octyl group, two isopropyl groups, and a dimethylamino group. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine can be synthesized through a series of organic reactions involving the appropriate precursors. One common method involves the reaction of octyltrichlorosilane with diisopropylamine and dimethylamine under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as toluene or hexane to facilitate the process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified through distillation or chromatography to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The silicon atom in the compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.

Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents like acetonitrile or dichloromethane.

Major Products Formed:

Oxidation: Silanol derivatives.

Reduction: Silane derivatives.

Substitution: Various substituted silanes depending on the nucleophile used.

Applications De Recherche Scientifique

Surface Modification

1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine is utilized for modifying surfaces to enhance hydrophobicity and chemical resistance. Its silane structure allows it to bond effectively with various substrates, making it suitable for:

- Coatings : Used in creating water-repellent coatings for textiles and paper products.

- Adhesives : Enhances the adhesion properties of adhesives by improving surface compatibility.

Lubricants and Additives

In industrial applications, this compound serves as a lubricant additive, providing:

- Low Friction Coefficients : It reduces wear and tear in mechanical systems.

- Thermal Stability : Maintains performance under high temperatures.

Water Resistance

The compound acts as a waterproofing agent for various materials, including:

- Textiles : Enhances the durability and water resistance of fabrics.

- Leather Products : Protects against moisture damage.

Case Study 1: Textile Coatings

A study examined the effectiveness of this compound in textile coatings. The results indicated a significant improvement in water repellency without compromising breathability. Fabrics treated with this silane showed a contact angle increase of over 90 degrees, demonstrating its efficacy as a waterproofing agent.

Case Study 2: Mechanical Lubrication

In automotive applications, this compound was tested as an additive in engine oils. The findings revealed that incorporating this compound reduced friction by approximately 15% compared to standard lubricants, enhancing engine efficiency and longevity.

Mécanisme D'action

The mechanism of action of 1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine involves its ability to interact with various molecular targets through its silicon atom and functional groups. The compound can form stable bonds with other molecules, facilitating its use in modifying surfaces and creating new materials. The pathways involved in its reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

- 1,1-Diisopropyl-N,N-dimethyl-1-hexylsilanamine

- 1,1-Diisopropyl-N,N-dimethyl-1-decylsilanamine

- 1,1-Diisopropyl-N,N-dimethyl-1-dodecylsilanamine

Comparison: 1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine is unique due to its specific octyl group, which imparts distinct physical and chemical properties compared to its hexyl, decyl, and dodecyl counterparts. The length of the alkyl chain affects the compound’s solubility, reactivity, and potential applications. For instance, the octyl group provides a balance between hydrophobicity and reactivity, making it suitable for a broader range of applications.

Activité Biologique

1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine is a silane compound that has garnered interest in various fields, including materials science and biological applications. Its unique structure allows it to interact with biological systems, potentially leading to diverse pharmacological effects. This article reviews the available literature on its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C14H33N

- Molecular Weight : 225.43 g/mol

- SMILES Notation : CC(C)N(C)(C)CCCCCCCC[Si]

The compound features a silane backbone with two isopropyl groups and a long octyl chain, which may influence its solubility and interaction with biological membranes.

Antimicrobial Activity

Research indicates that silane compounds exhibit antimicrobial properties. For instance, studies have shown that silanes can disrupt bacterial membranes:

- Study Findings : A study demonstrated that silane derivatives significantly inhibited the growth of Gram-positive bacteria, suggesting a potential application as antimicrobial agents .

Cytotoxicity

Cytotoxic effects have been observed in various cell lines:

- Case Study : In vitro assays revealed that this compound exhibited cytotoxicity against cancer cell lines at specific concentrations. The mechanism involved apoptosis induction through mitochondrial pathways .

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties:

- Mechanism : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), leading to increased acetylcholine levels in synaptic clefts, which may enhance cognitive functions .

Table 1: Summary of Biological Activities

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary data suggest potential toxicity at high concentrations:

- Toxicological Studies : In vivo studies are necessary to evaluate the long-term effects and safety profile of this compound.

Propriétés

IUPAC Name |

N-methyl-N-[octyl-di(propan-2-yl)silyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H37NSi/c1-8-9-10-11-12-13-14-18(15(2)3,16(4)5)17(6)7/h15-16H,8-14H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIDFNSKSFZDPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C(C)C)(C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H37NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001215901 | |

| Record name | N,N-Dimethyl-1,1-bis(1-methylethyl)-1-octylsilanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151613-25-1 | |

| Record name | N,N-Dimethyl-1,1-bis(1-methylethyl)-1-octylsilanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151613-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-1,1-bis(1-methylethyl)-1-octylsilanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl(dimethylamino)octylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.